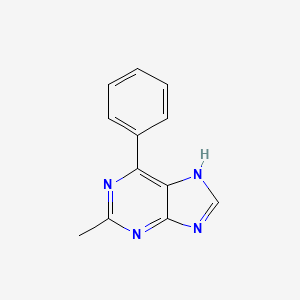

2-methyl-6-phenyl-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

918536-91-1 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-methyl-6-phenyl-7H-purine |

InChI |

InChI=1S/C12H10N4/c1-8-15-10(9-5-3-2-4-6-9)11-12(16-8)14-7-13-11/h2-7H,1H3,(H,13,14,15,16) |

InChI Key |

GKIXNPISXKIZRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C2C(=N1)N=CN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 6 Phenyl 7h Purine and Its Analogs

Precursor-Based Synthesis Routes

Precursor-based syntheses are foundational in purine (B94841) chemistry, allowing for the construction of the bicyclic purine system from more readily available monocyclic precursors. These routes offer versatility in introducing substituents at various positions of the purine ring.

Synthesis from Pyrimidine (B1678525) Derivatives

The Traube purine synthesis is a classical and versatile method for the construction of the purine ring system starting from a 4,5-diaminopyrimidine (B145471) derivative. This approach involves the condensation of the diamine with a one-carbon unit, which forms the C8 of the purine ring.

To synthesize 2-methyl-6-phenyl-7H-purine, a plausible route begins with a suitably substituted pyrimidine, such as 2-methyl-4,6-dichloro-5-nitropyrimidine. Sequential nucleophilic aromatic substitution reactions can be employed to introduce different amino groups at the C4 and C6 positions. For instance, reaction with a primary amine can displace one chloride, and a subsequent reaction with a different amine under more vigorous conditions can displace the second. Following the introduction of the desired amino groups, reduction of the nitro group at the C5 position yields the key 4,5-diaminopyrimidine intermediate. Cyclization of this intermediate with a reagent such as triethyl orthoacetate would then furnish the final this compound.

A general representation of the Traube synthesis is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Methyl-4,6-dichloropyrimidine | Nitrating agent (e.g., HNO₃/H₂SO₄) | 2-Methyl-4,6-dichloro-5-nitropyrimidine |

| 2 | 2-Methyl-4,6-dichloro-5-nitropyrimidine | Phenylamine | 4-Anilino-2-methyl-6-chloro-5-nitropyrimidine |

| 3 | 4-Anilino-2-methyl-6-chloro-5-nitropyrimidine | Ammonia | 4-Anilino-6-amino-2-methyl-5-nitropyrimidine |

| 4 | 4-Anilino-6-amino-2-methyl-5-nitropyrimidine | Reducing agent (e.g., SnCl₂/HCl) | 4-Anilino-5,6-diamino-2-methylpyrimidine |

| 5 | 4-Anilino-5,6-diamino-2-methylpyrimidine | Acetic anhydride (B1165640) or Triethyl orthoacetate | This compound |

Synthesis from Imidazole (B134444) Precursors

The construction of the purine ring can also be achieved by building the pyrimidine ring onto an existing imidazole core. This approach is particularly useful for the synthesis of specific isomers. A general method for the synthesis of 7-substituted purines starts from 4-nitroimidazole (B12731) derivatives.

For the synthesis of a 2-methyl-7H-purine derivative, 4-nitroimidazole can be transformed into a 4-aminoimidazole-5-carbaldehyde oxime. This intermediate can then be cyclized to form the purine ring system. While this method readily provides a route to 2-methyl-7-substituted purines, the introduction of a phenyl group at the 6-position would require a starting imidazole already bearing this substituent or a subsequent functionalization step. For instance, starting with a 4-amino-2-methyl-5-phenylimidazole-carboxamide and cyclizing with an appropriate reagent could lead to the desired this compound.

A representative reaction for a related compound, 7-benzyl-2-methyl-7H-purine, is as follows:

| Precursor | Reagents and Conditions | Product | Yield |

| 7-Benzyl-4-nitroimidazole-5-carbaldehyde oxime | 1. H₂, Pd/C (reduction of nitro group)2. Triethyl orthoacetate (cyclization)3. Ethanolic ammonia, sealed tube, 120-130°C | 7-Benzyl-2-methyl-7H-purine | 20% |

Utilization of Diaminomaleonitrile and Urea (B33335) Derivatives in Purine Core Formation

Diaminomaleonitrile (DAMN) is a versatile precursor for the synthesis of a variety of heterocyclic compounds, including purines. The reaction of DAMN with isocyanates, which can be derived from urea, leads to the formation of ureic intermediates that can be cyclized to form the purine core. This method often yields 8-oxopurine derivatives.

The synthesis of a 2-methyl-6-phenyl-8-oxo-7H-purine analog can be envisioned through this route. The initial step involves the reaction of DAMN with an appropriate isocyanate to form a urea derivative. Subsequent reaction with an aldehyde, in the presence of a base, can lead to the formation of the purine ring system. To obtain the desired 2-methyl and 6-phenyl substituents, a 2-methylphenyl isocyanate and benzaldehyde (B42025) could be utilized in a multi-step sequence.

A general scheme for the synthesis of 8-oxopurine derivatives from DAMN is presented below:

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1 | Diaminomaleonitrile (DAMN) | Phenyl isocyanate | N-(1,2-dicyano-2-aminovinyl)-N'-phenylurea |

| 2 | N-(1,2-dicyano-2-aminovinyl)-N'-phenylurea | Acetaldehyde, Triethylamine | 2-Phenyl-6-methyl-8-oxo-7,8-dihydro-9H-purine-6-carbonitrile |

Direct Synthetic Approaches

Direct synthetic approaches involve the modification of a pre-formed purine ring to introduce the desired substituents. These methods are often more convergent and can be highly efficient for accessing a range of analogs from a common intermediate.

Metal-Free Arylation of Halopurines

Recent advancements in organic synthesis have led to the development of metal-free methods for the arylation of heterocycles. These methods provide a more environmentally friendly alternative to traditional metal-catalyzed cross-coupling reactions. The direct C-H arylation of purines or the arylation of halopurines can be achieved under metal-free conditions.

For the synthesis of this compound, a 6-halopurine, such as 6-chloro-2-methyl-7H-purine, can be reacted with an arylating agent in the absence of a metal catalyst. These reactions are often promoted by radical initiators or proceed through a nucleophilic aromatic substitution mechanism under specific conditions. For instance, light-mediated reactions or the use of strong bases can facilitate the arylation.

While specific conditions for the target molecule are not extensively reported, the general principle of metal-free C-H alkylation of purines has been demonstrated, showing high regioselectivity at the C6 position.

Direct Carbon-Carbon Bond Formation via Catalysis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted purines. The Suzuki-Miyaura, Stille, and Negishi reactions are prominent examples of such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopurine with a boronic acid in the presence of a palladium catalyst and a base. To synthesize this compound, 6-chloro-2-methyl-7H-purine can be coupled with phenylboronic acid. This method is known for its high functional group tolerance and generally good yields. nih.gov

| Halopurine | Boronic Acid | Catalyst | Base | Solvent | Product |

| 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 6-Phenyl-9-(tetrahydropyran-2-yl)-9H-purine |

| 2-Amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-Amino-6-(4-fluorophenyl)-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine |

Stille Coupling: The Stille coupling utilizes an organotin reagent as the coupling partner for the halopurine. The reaction is catalyzed by palladium and is known for its mild reaction conditions and tolerance of a wide range of functional groups. The synthesis of this compound can be achieved by reacting 6-chloro-2-methyl-7H-purine with phenyltributylstannane. A significant drawback of this method is the toxicity of the organotin reagents and byproducts.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to couple with the halopurine. This reaction can be catalyzed by either palladium or nickel complexes. The Negishi coupling is particularly useful for the introduction of alkyl and aryl groups. For the target molecule, 6-chloro-2-methyl-7H-purine would be reacted with phenylzinc chloride in the presence of a suitable catalyst. rsc.org

| Halopurine | Organozinc Reagent | Catalyst | Solvent | Temperature | Product |

| 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | Phenylzinc chloride | Ni(dppe)Cl₂ | THF | Room Temp | 6-Phenyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine |

| 6-Chloro-9-β-D-ribofuranosylpurine | Methylzinc chloride | Ni(dppe)Cl₂ | THF | Room Temp | 6-Methyl-9-β-D-ribofuranosylpurine |

Advanced Coupling Reactions in 2, 6, and 7-Positions

Modern synthetic organic chemistry offers a powerful toolkit for the construction of complex molecules, and the functionalization of the purine scaffold is no exception. Transition metal-catalyzed cross-coupling reactions have emerged as a cornerstone for the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of substituted purines. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron reagent with a halide or triflate, is particularly effective for introducing aryl and vinyl groups onto the purine ring. For the synthesis of a 2-methyl-6-phenylpurine scaffold, a key strategy involves the reaction of a dihalopurine precursor. For instance, the Suzuki-Miyaura coupling of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine. nih.govresearchgate.net This intermediate can then be further functionalized at the C-2 position.

The Sonogashira coupling, which pairs a terminal alkyne with an organic halide, provides a direct route to alkynyl-substituted purines. This reaction typically employs a palladium catalyst in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org While specific examples for the direct Sonogashira coupling on a 2-methyl-6-phenylpurine core are not extensively documented, the general applicability of this reaction to halopurines suggests its potential for introducing alkynyl moieties at the C-2 or C-8 positions of appropriately halogenated 2-methyl-6-phenylpurine precursors.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Purine Scaffolds

| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C | 9-Benzyl-2-chloro-6-phenylpurine | 77 | nih.govresearchgate.net |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C | 9-Benzyl-6-phenylpurine | 95 | acs.org |

| 2-Chloro-6-methyl-9-(tetrahydropyran-2-yl)purine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene, 90 °C | 6-Methyl-2-phenyl-9-(tetrahydropyran-2-yl)purine | 85 | nih.gov |

Nickel- and Iron-Catalyzed Cross-Coupling Reactions

In the quest for more sustainable and cost-effective synthetic methods, nickel and iron catalysts have gained prominence as alternatives to palladium. rsc.org Nickel catalysts have been shown to be effective in a variety of cross-coupling reactions, including Suzuki-Miyaura type couplings of aryl halides with organoboron reagents. semanticscholar.orgnih.gov These catalysts can often promote reactions of less reactive electrophiles, such as aryl chlorides, under milder conditions.

Iron-catalyzed cross-coupling reactions offer an even more environmentally benign and economical option. nih.gov A notable application is the regioselective methylation of 2,6-dichloropurines. The reaction of 9-substituted 2,6-dichloropurines with one equivalent of methylmagnesium chloride in the presence of an iron catalyst selectively yields 2-chloro-6-methylpurines. nih.gov This product serves as a valuable intermediate for the subsequent introduction of a phenyl group at the C-2 position via a palladium-catalyzed Suzuki-Miyaura reaction, providing a clear pathway to the 2-methyl-6-phenylpurine core. nih.gov

Table 2: Examples of Iron- and Nickel-Catalyzed Cross-Coupling Reactions on Purine Precursors

| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| 9-Benzyl-2,6-dichloropurine | MeMgCl (1 equiv.) | Fe(acac)₃, THF, 50 °C | 9-Benzyl-2-chloro-6-methylpurine | 75 | nih.gov |

| 4-Bromotoluene | Phenylboronic acid | NiCl₂(dppp), K₃PO₄, Toluene, 110 °C | 4-Methylbiphenyl | 95 | researchgate.net |

Perfluoroalkylation and Other Functionalization Reactions

The introduction of perfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, can significantly influence the physicochemical and biological properties of organic molecules. While direct perfluoroalkylation of the this compound core is not well-documented, general methods for the perfluoroalkylation of heterocycles have been developed. These often involve radical-based reactions or the use of nucleophilic perfluoroalkylating agents. For instance, the reaction of trifluoro-1,2,4-triazine with hexafluoropropene (B89477) and cesium fluoride (B91410) leads to the introduction of perfluoroisopropyl groups. researchgate.net Such strategies could potentially be adapted for the functionalization of appropriately activated 2-methyl-6-phenylpurine derivatives.

Regioselective Synthesis and Derivatization Strategies

Control over the regioselectivity of reactions on the purine ring is crucial for the synthesis of specific isomers. The purine nucleus possesses multiple reactive sites, and directing substituents to the desired position is a key challenge in purine chemistry.

Directed Functionalization at C-2, C-6, and N-7/N-9 Positions

The inherent reactivity of the purine ring often dictates the position of substitution. For instance, in 2,6-dihalopurines, the C-6 position is generally more susceptible to nucleophilic attack than the C-2 position. nih.gov This differential reactivity can be exploited for the sequential and regioselective introduction of different substituents.

The alkylation of the purine imidazole ring typically yields a mixture of N-7 and N-9 isomers, with the N-9 isomer often being the major product under thermodynamic control. nih.gov Achieving regioselective N-7 alkylation can be challenging but is of significant interest for modulating biological activity. Strategies to favor N-7 substitution include the use of specific protecting groups or reaction conditions that favor kinetic control. For instance, the use of bulky substituents at the C-6 position can sterically hinder the N-7 position, thereby directing alkylation to the N-9 position. nih.gov Conversely, specific reaction conditions have been developed for the direct regioselective N-7 alkylation of certain 6-substituted purines. nih.gov

Control of Regioselectivity in Dihalopurine Reactions

The regioselectivity of cross-coupling reactions on dihalopurines is highly dependent on the nature of the halogens and the reaction conditions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This difference in reactivity allows for the selective functionalization of a diiodopurine or a bromochloropurine at one position while leaving the other halogen intact for subsequent transformations.

For example, in the Suzuki-Miyaura coupling of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid, the reaction occurs selectively at the more reactive C-6 position to afford 9-benzyl-2-chloro-6-phenylpurine. nih.govresearchgate.net In contrast, if the starting material were 9-benzyl-6-chloro-2-iodopurine, the initial coupling would be expected to occur at the C-2 position. This predictable regioselectivity is a powerful tool for the controlled synthesis of polysubstituted purine derivatives.

Table 3: Regioselectivity in Dihalopurine Reactions

| Dihalopurine | Reagent/Reaction | Major Product | Reference |

| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid (1 equiv.) / Suzuki-Miyaura | 9-Benzyl-2-chloro-6-phenylpurine | nih.govresearchgate.net |

| 9-Substituted 2,8-diiodopurines | Terminal alkyne / Sonogashira (Pd(PPh₃)₄ catalyst) | C2-alkynylated product | rsc.org |

| 9-Substituted 2,8-diiodopurines | Terminal alkyne / Sonogashira (Pd₂(dba)₃/dppf catalyst) | C8-alkynylated product | rsc.org |

Parallel Synthesis and High-Throughput Library Generation of Substituted Purines

Parallel synthesis and high-throughput screening are powerful tools in medicinal chemistry for the rapid generation and evaluation of large numbers of compounds. These strategies have been successfully applied to the synthesis of diverse purine libraries, allowing for the systematic exploration of substitutions at various positions of the purine ring.

One effective approach for the parallel solution-phase synthesis of a 2,6,8,9-tetrasubstituted purine library utilizes a 6-sulfur-substituted pyrimidine as a key intermediate. benthamdirect.comacs.org This method allows for the construction and subsequent modification of the purine ring, thereby increasing the structural diversity of the final products. benthamdirect.comacs.org The synthesis begins with the sequential substitution of the chlorine atoms in 4,6-dichloro-2-methyl-5-nitropyrimidine. benthamdirect.comacs.org This starting material is particularly relevant as it already contains the desired methyl group at the position corresponding to C2 of the final purine. Reaction with a primary amine followed by benzylmercaptan yields a 4-(substituted)amino-6-benzylthio-5-nitropyrimidine. benthamdirect.comacs.org The nitro group is then reduced to an amine, and the resulting diaminopyrimidine is cyclized to form the purine ring with a substituent at the C8 position. benthamdirect.comacs.org Finally, oxidation of the sulfur to a sulfone, followed by displacement with a primary or secondary amine, furnishes the desired 2,6,8,9-tetrasubstituted purine analogs. benthamdirect.comacs.org This methodology was successfully used to generate a 216-member purine library. benthamdirect.comacs.org

Another strategy for the combinatorial synthesis of 2,6,9-trisubstituted purine derivatives starts from the commercially available 2,6-dichloropurine. nih.gov Alkylation of the purine core, typically with an alkyl halide under basic conditions, yields a mixture of N9- and N7-alkylated regioisomers. nih.gov Subsequent nucleophilic substitution at the C6 position, followed by substitution at the C2 position, allows for the introduction of a wide variety of functional groups. nih.gov

The following interactive table summarizes a general workflow for the parallel synthesis of a 2,6,8,9-tetrasubstituted purine library.

Table 1: General Workflow for Parallel Synthesis of a 2,6,8,9-Tetrasubstituted Purine Library

| Step | Reaction | Reagents and Conditions | Key Intermediate/Product |

|---|---|---|---|

| 1 | Sequential Substitution | Primary amine, then benzylmercaptan | 4-(substituted)amino-6-benzylthio-5-nitropyrimidine |

| 2 | Nitro Group Reduction | e.g., SnCl₂/HCl or H₂/Pd-C | 4-(substituted)amino-6-benzylthio-5-aminopyrimidine |

| 3 | Imidazole Ring Formation | Carboxylic acid or orthoester | 2-methyl-6-benzylthio-8-substituted-9-substituted-purine |

| 4 | Oxidation | e.g., m-CPBA | 2-methyl-6-benzylsulfonyl-8-substituted-9-substituted-purine |

| 5 | Nucleophilic Substitution | Primary or secondary amine | 2-methyl-6-amino-8-substituted-9-substituted-purine |

Microwave-Assisted Synthetic Protocols for Purine Derivatives

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. benthamdirect.comnih.gov This technology has been widely applied to the synthesis of heterocyclic compounds, including purine derivatives. researchgate.net

The introduction of a phenyl group at the C6 position of the purine ring can be efficiently achieved through microwave-assisted Suzuki-Miyaura cross-coupling reactions. nih.govsemanticscholar.org This palladium-catalyzed reaction couples a 6-halopurine, such as 6-chloropurine (B14466), with a phenylboronic acid. The use of microwave irradiation can significantly reduce the reaction time from hours to minutes and can be performed in aqueous media, which aligns with the principles of green chemistry. nih.gov For instance, the Suzuki coupling of 4'-bromoacetophenone (B126571) with phenylboronic acid has been successfully carried out under microwave irradiation at 60 W using a palladium catalyst and potassium hydroxide (B78521) as a base in an ethanol/water solvent system. nih.gov

Microwave irradiation is also highly effective for the amination of chloropurine derivatives. nih.gov Nucleophilic aromatic substitution of the chlorine atom at the C6 position with various amines can be accomplished in high yields within minutes under microwave heating. nih.gov For example, the reaction of a 6-chloropurine derivative with an amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a solvent like butanol can be completed in 10 minutes at 120 °C under microwave irradiation (150 W). nih.gov

A facile and efficient one-pot synthesis of 6-methylpurines from 6-halopurine derivatives and ethyl acetoacetate (B1235776) has been developed using microwave irradiation. This reaction proceeds through a sequence of SNAr-based addition, in situ deacetylation, and decarboxylation to afford the 6-methylated purines in high yields within 10 minutes. researchgate.net

The following interactive table provides examples of microwave-assisted reactions for the synthesis of substituted purines.

Table 2: Examples of Microwave-Assisted Synthesis of Purine Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Microwave Conditions | Product |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 6-Chloropurine, Phenylboronic acid | Pd catalyst, Base (e.g., K₂CO₃) | Aqueous media | 100-150 °C, 15-40 min | 6-Phenylpurine |

| Nucleophilic Aromatic Substitution (Amination) | 6-Chloropurine derivative, Amine | Base (e.g., DIPEA) | Alcohol (e.g., BuOH) | 120 °C, 10 min, 150 W | 6-Aminopurine derivative |

| Methylation | 6-Halopurine derivative, Ethyl acetoacetate | Base (e.g., K₂CO₃) | DMSO | 80 °C, 10 min, 200 W | 6-Methylpurine derivative |

Novel Approaches in Purine Nucleoside and Nucleotide Analog Synthesis

Recent advances in synthetic methodology have provided novel and efficient routes to purine analogs, including enzymatic and chemoenzymatic strategies. These approaches offer high selectivity and milder reaction conditions compared to traditional chemical methods. While often focused on the synthesis of nucleosides and nucleotides, the underlying principles can be adapted for the synthesis and modification of the purine base itself.

Enzymatic synthesis has become an attractive alternative to chemical synthesis for the production of purine nucleoside analogs due to its high chemo-, regio-, and stereoselectivity under environmentally friendly conditions. mdpi.com Purine nucleoside phosphorylases (PNPs) are key enzymes in this process, catalyzing the reversible cleavage of the glycosidic bond in purine nucleosides. mdpi.com By coupling a pyrimidine nucleoside phosphorylase (PyNP) with a PNP in a one-pot, two-enzyme system, various purine nucleoside analogs can be synthesized through transglycosylation reactions. mdpi.com For example, a thermostable PNP from Aneurinibacillus migulanus has been successfully used in combination with a PyNP for the efficient synthesis of analogs such as 2-amino-6-chloropurine (B14584) ribonucleoside with conversions exceeding 90%. mdpi.com

Chemoenzymatic approaches combine the advantages of both chemical synthesis and biocatalysis. For instance, a chemoenzymatic strategy can be employed for the synthesis of dihalogenated purine nucleoside analogs. tandfonline.com This involves an enzymatic transglycosylation reaction using thermostable nucleoside phosphorylases, where a sugar moiety is transferred from a donor like uridine (B1682114) or thymidine (B127349) to a dihalogenated purine base. tandfonline.com

A novel approach for the functionalization of purine nucleosides involves a late-stage photoredox/nickel dual catalytic cross-coupling. nih.gov This method allows for the C6-alkylation of unprotected purine nucleosides with a wide range of readily available alkyl bromides. nih.gov This strategy is particularly valuable as it enables the diversification of complex molecules at a late stage of the synthesis. nih.gov Furthermore, ruthenium-catalyzed C-H bond activation has been utilized for the direct arylation of 6-phenylpurine and its nucleoside derivatives. nih.gov This reaction can be directed by the nitrogen atoms of the purine ring, allowing for the introduction of aryl groups at specific positions on the existing phenyl ring. nih.gov

The following interactive table highlights some novel approaches for the synthesis of purine analogs.

Table 3: Novel Synthetic Approaches for Purine Analogs

| Approach | Key Enzymes/Catalysts | Reaction Type | Substrates | Products |

|---|---|---|---|---|

| Enzymatic Synthesis | Purine Nucleoside Phosphorylase (PNP), Pyrimidine Nucleoside Phosphorylase (PyNP) | Transglycosylation | Purine base, Sugar donor (e.g., Uridine) | Purine nucleoside analog |

| Chemoenzymatic Synthesis | Thermostable Nucleoside Phosphorylases | Transglycosylation | Dihalogenated purine base, Sugar donor | Dihalogenated purine nucleoside analog |

| Photoredox/Nickel Dual Catalysis | Ir or organic photocatalyst, Ni catalyst | sp²-sp³ Cross-electrophile coupling | 6-Chloropurine nucleoside, Alkyl bromide | C6-Alkylated purine nucleoside |

| Ruthenium-Catalyzed C-H Activation | [{RuCl₂(benzene)}₂], PPh₃ | Direct Arylation | 6-Arylpurine, Aryl halide | C6-(diarylated)purine |

Comprehensive Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable for the unambiguous determination of the structure of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (IR and Raman), and Electronic Spectroscopy (UV-Vis) each provide unique and complementary information about the molecular framework, connectivity, and electronic system of 2-methyl-6-phenyl-7H-purine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to the purine (B94841) core protons, the methyl group protons, and the phenyl group protons. The single proton on the purine ring (H-8) is anticipated to appear as a singlet in the downfield aromatic region, likely above δ 8.0 ppm, due to the electron-withdrawing nature of the purine system. vulcanchem.com The protons of the phenyl group will likely resonate as a complex multiplet between δ 7.0 and δ 8.0 ppm. The methyl group attached to the C2 position of the purine ring is expected to produce a sharp singlet in the upfield region, typically around δ 2.5 ppm. The N-H proton of the imidazole (B134444) ring is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule. The purine ring carbons are expected to resonate in the δ 110-160 ppm range. The phenyl group carbons will also appear in the aromatic region, typically between δ 120 and δ 140 ppm. The methyl carbon at the C2 position will give a characteristic signal in the upfield region, likely around δ 20-25 ppm. Quaternary carbons, such as C4, C5, and C6 of the purine ring, will also be identifiable.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-CH₃ | ~2.5 (s, 3H) | ~20-25 |

| C8-H | >8.0 (s, 1H) | ~140-145 |

| Phenyl-H | ~7.2-7.8 (m, 5H) | ~125-135 |

| N7-H | Variable (br s, 1H) | - |

| Purine Carbons | - | ~115-160 |

| Phenyl Carbons | - | ~125-140 |

Note: The data presented in this table is predicted based on analogous structures and general chemical shift knowledge. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₁₂H₁₀N₄) is 210.0905 Da. HRMS techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be expected to show a prominent [M+H]⁺ ion at m/z 211.0978.

Expected HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₂H₁₀N₄ | [M]⁺ | 210.0905 |

| C₁₂H₁₁N₄ | [M+H]⁺ | 211.0978 |

Note: The data in this table is theoretical and serves as a reference for expected experimental outcomes.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion) to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, fragmentation would likely involve the loss of small neutral molecules such as HCN from the purine ring and potentially cleavage of the phenyl group. The fragmentation of related purine structures often shows characteristic losses of units of 27 Da (HCN).

Vibrational Spectroscopy (Infrared Spectroscopy (IR), Raman Spectroscopy)

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the 3100-3500 cm⁻¹ region would be indicative of the N-H stretching vibration of the imidazole ring. C-H stretching vibrations from the aromatic phenyl ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C and C=N stretching vibrations from the purine and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes of the phenyl and purine systems would give rise to characteristic bands. The C-H stretching vibrations would also be visible.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3500 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N and C=C Stretch | 1400-1650 |

Note: These are expected frequency ranges based on the functional groups present.

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the purine ring fused with a phenyl group in this compound is expected to result in strong UV absorption. Purine derivatives typically exhibit two main absorption bands. For this compound, absorption maxima (λmax) are anticipated in the 250-300 nm range, corresponding to π→π* transitions within the aromatic system. The exact position of these maxima can be influenced by the solvent polarity.

Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) |

|---|---|

| π→π* | ~250-300 |

Note: The expected absorption maximum is an approximation based on the purine chromophore.

Fluorescence Spectroscopy for Photophysical Property Characterization

The photophysical properties of purine derivatives are of significant interest due to their roles in biological systems and their potential applications in materials science. Fluorescence spectroscopy is a primary tool for investigating the electronic excited states of molecules like this compound. The fluorescence characteristics of purines are highly sensitive to their substitution pattern and environment.

Research on related purine analogs demonstrates that the introduction of substituents significantly modulates their emission properties. For instance, studies on 2- and 6-substituted purines have shown that 6-substituted derivatives tend to exhibit stronger fluorescence intensities compared to their 2-substituted counterparts. researchgate.net The presence of a phenyl group at the C6 position and a methyl group at the C2 position in the target molecule is expected to influence its absorption and emission maxima, as well as its fluorescence quantum yield (ΦFL).

In analogous push-pull N(9)-alkylated purine systems, which feature both electron-donating and electron-withdrawing groups, intense violet or blue fluorescence has been observed, with quantum yields reaching as high as 91% in solution and 40% in host-free films. nih.gov While this compound does not have the same strong push-pull character, the phenyl ring contributes to an extended π-conjugated system, which typically results in a bathochromic (red) shift of the absorption and emission spectra compared to the unsubstituted purine core. A study on 8-phenylethynylguanine, another phenyl-substituted purine, provides further evidence of the role of the phenyl group in the photophysical properties of these heterocycles. rsc.org

The table below summarizes photophysical data for related purine derivatives to provide context for the expected properties of this compound.

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (ΦFL) | Solvent |

| 2-Aminopurine | 305 | 370 | - | 75% Ethanol |

| 6-Anilinopurine | 291 | 360 | - | 75% Ethanol |

| 6-Piperidinopurine | 295 | 375 | - | 75% Ethanol |

| 6-Triazolyl-2-amino purine derivative | ~350-370 | ~420-470 | up to 0.91 | Dichloromethane |

This table presents data for analogous purine compounds to illustrate typical photophysical properties.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. For this compound, this technique would provide invaluable information on its molecular geometry, including bond lengths, bond angles, and the planarity of the purine and phenyl rings. Furthermore, it would reveal the orientation of the phenyl group relative to the purine core and elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While the specific crystal structure of this compound is not publicly available, data from closely related phenyl-substituted purine derivatives can serve as an excellent proxy. For example, the crystal structure of 6-benzylsulfanyl-9H-purine reveals that the phenyl ring is oriented at a significant dihedral angle with respect to the purine ring system (76.65°). nih.gov The crystal structure is stabilized by intermolecular N—H⋯N hydrogen bonds. nih.gov Similar interactions would be expected for this compound, where the N7-H proton of the imidazole ring and the nitrogen atoms of the pyrimidine (B1678525) ring can act as hydrogen bond donors and acceptors, respectively.

The table below presents representative crystallographic data for an analogous purine derivative, 6-benzylsulfanyl-9H-purine, to illustrate the parameters obtained from an X-ray diffraction study. nih.gov

| Parameter | Value (for 6-benzylsulfanyl-9H-purine) |

| Chemical Formula | C₁₂H₁₀N₄S |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 5.5717 |

| b (Å) | 9.4733 |

| c (Å) | 22.4656 |

| V (ų) | 1185.79 |

| Z | 4 |

| Key Intermolecular Interaction | N—H⋯N hydrogen bonds |

This table shows crystal data for an analogous compound to exemplify the outputs of X-ray crystallography.

Chromatographic Separation and Purification Methodologies

The analysis and purification of purine derivatives rely heavily on chromatographic techniques. The choice of method depends on the polarity, volatility, and concentration of the analyte.

HPLC and its advanced counterpart, UHPLC, are the most common methods for the separation, quantification, and purification of purine derivatives. nih.govchromatographyonline.comchromatographyonline.com These techniques are well-suited for non-volatile compounds like this compound. The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

For a compound like this compound, a gradient elution method would likely be employed. This involves starting with a highly aqueous mobile phase and gradually increasing the proportion of an organic solvent, such as acetonitrile (B52724) or methanol. This gradient allows for the effective elution of compounds with varying polarities. An acid modifier, like formic acid or phosphoric acid, is often added to the mobile phase to control the ionization state of the purine and ensure sharp, symmetrical peaks. Detection is commonly performed using a UV detector, as the purine ring system is strongly chromophoric, or a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. nih.gov

| Parameter | Typical Condition for Purine Analysis |

| Column | Reversed-phase C18 (e.g., Agilent Zorbax SB-Aq) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS/MS) |

| Run Time | 10-20 minutes |

This table summarizes typical HPLC/UHPLC conditions for the analysis of purine metabolites and derivatives. nih.gov

Gas chromatography is a powerful separation technique, but its application to purines is limited by their low volatility and high polarity. alwsci.comhplcvials.com Direct analysis of this compound by GC-MS is not feasible as it would not vaporize under typical GC conditions without thermal decomposition.

To overcome this limitation, chemical derivatization is required. hplcvials.comresearchgate.net This process involves chemically modifying the purine to create a more volatile and thermally stable analog. A common approach is silylation, where active hydrogen atoms (such as the one on N7) are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.gov For example, derivatization with N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide converts the polar N-H group into a nonpolar N-Si(CH₃)₂(C(CH₃)₃) group, significantly increasing volatility. nih.gov The resulting derivative can then be readily analyzed by GC-MS, allowing for high-resolution separation and definitive identification based on its mass spectrum. nih.gov

While this compound itself is relatively nonpolar due to the phenyl group, the analysis of its potential polar metabolites or related purine precursors may require specialized chromatographic techniques. Ion-pairing reversed-phase chromatography is an effective method for enhancing the retention of polar and ionic compounds on a standard reversed-phase column. bitesizebio.comnih.gov

This technique involves adding an ion-pairing reagent to the mobile phase. thermofisher.com For purines, which are basic, an anionic ion-pairing agent such as an alkylsulfonate is typically used. tcichemicals.com The hydrophobic tail of the reagent adsorbs to the nonpolar stationary phase, creating a dynamic ion-exchange surface. The positively charged (protonated) purine analyte then interacts with the negatively charged head of the ion-pairing reagent, increasing its retention time. thermofisher.com By controlling the concentration and chain length of the ion-pairing agent, as well as the pH and organic solvent content of the mobile phase, the retention of polar purine analytes can be finely tuned to achieve optimal separation. tcichemicals.com

Tautomeric Considerations and Experimental Verification in 7H-Purine Systems

A fundamental characteristic of the purine ring system is prototropic tautomerism, which involves the migration of a proton between different nitrogen atoms. For the unsubstituted purine core, the N(7)H and N(9)H tautomers are the most significant. The compound name, 2-methyl-6-phenyl-7H -purine, specifies that the mobile proton resides on the N7 atom of the imidazole ring. However, in solution, this form exists in a dynamic equilibrium with its N(9)H tautomer.

N(7)H-Purine <=> N(9)H-Purine Equilibrium

The position of this equilibrium is influenced by several factors, including the nature and position of substituents, the polarity of the solvent, and the physical state (solution vs. solid). iaea.org The methyl and phenyl substituents on the 2- and 6-positions of the purine ring will electronically influence the relative stability of the two tautomers.

Experimental verification and quantification of tautomeric populations are crucial for understanding the compound's chemical reactivity and biological interactions. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose. At room temperature, the proton exchange between N7 and N9 is often rapid on the NMR timescale, resulting in a single set of time-averaged signals. By lowering the temperature, this exchange can be slowed, allowing for the observation of distinct sets of NMR signals for each individual tautomer. researchgate.net

A study on other purine derivatives successfully used this method, observing two separate sets of signals in the ¹³C and ¹⁵N NMR spectra at 213 K (-60 °C), which corresponded to the N7-H and N9-H forms. researchgate.net By integrating these signals, the relative populations of each tautomer in a given solvent can be determined. For example, for N,N-dimethyl-N′-(7(9)-H-purin-6-yl)-formamidine in DMF-d₇, the N7-H tautomer was found to be the major form (71%), while for 6-methoxypurine, the N9-H tautomer predominated (82%). researchgate.net Such an analysis would be essential to confirm the predominant tautomeric form of this compound in solution.

| Purine Derivative | Solvent | Tautomer Ratio (N7-H : N9-H) | Method |

| N,N-dimethyl-N′-(purin-6-yl)-formamidine | DMF-d₇ | 71 : 29 | Low-Temperature NMR |

| 6-Methoxypurine | DMF-d₇ | 18 : 82 | Low-Temperature NMR |

| Purine | Water | ~50 : 50 | ¹⁵N NMR |

| Purine | Dimethyl Sulfoxide | ~85 : 15 | ¹⁵N NMR |

This table presents experimentally determined tautomer ratios for various purine derivatives, illustrating the influence of substitution and solvent on the equilibrium. iaea.orgresearchgate.net

Computational and Theoretical Investigations of 2 Methyl 6 Phenyl 7h Purine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the detailed investigation of molecular properties derived from first principles.

Density Functional Theory (DFT) for Electronic Structure and Conformation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground-state geometry and conformational preferences of molecules like 2-methyl-6-phenyl-7H-purine.

A molecular electrostatic potential (MEP) map can also be generated from the DFT electron density. ajchem-a.comnih.gov This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the purine (B94841) ring, indicating sites susceptible to electrophilic attack, while the N-H proton would be a region of positive potential.

| Parameter | Description | Typical Method |

|---|---|---|

| Optimized Geometry | Calculation of the lowest energy 3D structure, including all bond lengths and angles. | B3LYP/6-311G(d,p) |

| Torsional Angle | The dihedral angle between the purine and phenyl rings, indicating the degree of planarity. | B3LYP/6-311G(d,p) |

| Dipole Moment | A measure of the molecule's overall polarity resulting from its charge distribution. | B3LYP/6-311G(d,p) |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, predicting reactive sites. | B3LYP/6-311G(d,p) |

Molecular Orbital (MO) Theory for Electron Density and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, assigning them to orbitals that can extend over the entire molecule. libretexts.org A key application of MO theory in computational chemistry is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduekb.eg

The spatial distribution and energy of these orbitals are critical for predicting a molecule's reactivity. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and acts as the electron donor in a reaction. Regions of the molecule with high HOMO density are likely sites for electrophilic attack. ucsb.edu For this compound, the HOMO is expected to be distributed across the electron-rich purine and phenyl π-systems.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital available to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack. youtube.com

By analyzing the distribution of the HOMO and LUMO across the molecular structure of this compound, researchers can predict its chemical behavior. For example, in related push-pull purine systems, the HOMO is often centered on the purine ring, while the LUMO can be located on electron-deficient substituents, indicating a charge-transfer character upon excitation. nih.gov This analysis helps rationalize reaction mechanisms and design molecules with specific electronic properties. nih.gov

Analysis of Ionization Potentials, Electron Affinities, and HOMO-LUMO Gaps

The energies of the frontier molecular orbitals are directly related to key electronic properties of a molecule. According to Koopmans' theorem, the energy of the HOMO is an approximation of the negative of the first ionization potential (IP), while the LUMO energy approximates the negative of the electron affinity (EA). ajchem-a.comekb.eg

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP (higher HOMO energy) indicates a better electron donor. ias.ac.in

Electron Affinity (EA): The energy released when an electron is added to a molecule. A higher EA (lower LUMO energy) signifies a better electron acceptor. ekb.eg

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO). This gap is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Computational studies on various purine derivatives have calculated these parameters to characterize their electronic behavior. For instance, studies on 2,6-disubstituted purines have reported ionization energies in the range of 5.25–6.04 eV and electron affinities from 2.18–3.15 eV, with HOMO-LUMO gaps influenced by the nature of the substituents. nih.gov

| Compound Type | EHOMO | ELUMO | HOMO-LUMO Gap (ΔE) | Reference |

|---|---|---|---|---|

| 2,6-Diamine-7H-purine | -6.69 | -1.85 | 4.84 | researchgate.net |

| 2-Triazolyl-6-amino Purine Derivative | -6.04 | -2.18 | 3.86 | nih.gov |

| 6-Triazolyl-2-amino Purine Derivative | -5.25 | -2.75 | 2.50 | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and binding events. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to study its behavior in a more biologically relevant environment. The simulation would reveal:

Conformational Dynamics: How the phenyl ring rotates relative to the purine core over time.

Solvation: The structure and dynamics of water molecules surrounding the solute.

Intermolecular Interactions: If a biological target like a protein is included in the simulation, MD can be used to study the stability of the binding pose, identify key interacting amino acid residues, and estimate the binding free energy. nih.govnih.govrsc.org

MD simulations are essential for validating docking poses and understanding the mechanisms of ligand-receptor recognition, which are critical steps in computational drug discovery. nih.govacs.org

In Silico Prediction and Validation of Molecular Properties

In silico methods encompass all theoretical and computational approaches used to model and predict molecular properties. These techniques are vital for screening potential drug candidates and understanding structure-activity relationships before undertaking costly and time-consuming synthesis and experimental testing. nih.gov

Theoretical Studies of Structural and Electronic Properties

The theoretical investigation of this compound integrates the methods described above to build a comprehensive profile of the molecule. Quantum chemical calculations serve as the primary tool for predicting its intrinsic structural and electronic characteristics. iosrjournals.orgresearchgate.netcuny.edu

The process begins with geometry optimization using DFT to find the most stable three-dimensional structure. nih.gov From this optimized geometry, a range of electronic properties are calculated, including the energies and distributions of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and global reactivity descriptors like chemical hardness and electrophilicity. ekb.egajchem-a.com These theoretical predictions provide a robust foundation for understanding the molecule's potential behavior and for guiding experimental studies.

| Property Category | Specific Parameter | Computational Method |

|---|---|---|

| Structural Properties | Optimized 3D Geometry | DFT (e.g., B3LYP/6-31G*) |

| Conformational Stability | DFT, MD Simulations | |

| Electronic Properties | HOMO/LUMO Energies & Gap | DFT |

| Molecular Electrostatic Potential | DFT | |

| Ionization Potential & Electron Affinity | DFT (from orbital energies) | |

| Dynamic Behavior | Ligand-Receptor Interactions | Molecular Dynamics (MD) |

In Silico Tautomerism and Conformational Analysis

The structural and electronic properties of purine derivatives are fundamentally influenced by tautomerism and conformational flexibility. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to investigate these characteristics. Purines can exist in different tautomeric forms, most commonly the N7-H and N9-H forms, which differ in the position of a hydrogen atom on the imidazole (B134444) ring. chemrxiv.orgnih.gov

Table 1: Key Parameters in Tautomerism and Conformational Analysis

| Parameter | Description | Computational Method | Significance |

| Relative Gibbs Free Energy (ΔG) | The energy difference between the 7H and 9H tautomers, indicating which form is more stable. nih.gov | DFT (e.g., B3LYP/6-311++G**) | Predicts the predominant tautomeric form in a given environment (gas phase or solution), which affects hydrogen bonding patterns. nih.gov |

| Dihedral Angle (Φ) | The angle of rotation of the C6-phenyl group relative to the purine ring. | PES Scan (DFT) | Determines the molecule's 3D shape, steric profile, and ability to fit into a protein's binding site. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form within the optimized molecular structure. researchgate.net | DFT Geometry Optimization | Provides a detailed view of the molecular structure and how it changes between different tautomers and conformers. |

| NBO Analysis | Natural Bond Orbital analysis investigates charge distribution and hyperconjugative interactions. nih.gov | NBO Calculation | Elucidates the electronic interactions that contribute to the stability of specific tautomers and conformations. researchgate.net |

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, this modeling provides critical insights into its potential as an inhibitor, for instance, of protein kinases, which are common targets for purine-based compounds. tpcj.org The process involves placing the 3D structure of the ligand into the active site of a receptor and evaluating the binding affinity using a scoring function, typically expressed in kcal/mol. researchgate.net

The purine scaffold is a well-established "hinge-binder" in many kinase inhibitors. Molecular models would likely show the purine core of this compound forming key hydrogen bonds with the backbone amide residues of the hinge region of a kinase active site. The N7 nitrogen, characteristic of the 7H-purine tautomer, can act as a hydrogen bond acceptor. nih.gov

The substituents at the C2 and C6 positions play crucial roles in defining binding affinity and selectivity.

The C6-phenyl group is expected to extend into a hydrophobic pocket within the active site. nih.gov Here, it can form favorable van der Waals and π-stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp). nih.govsamacheerkalvi.guru

The C2-methyl group can also contribute to binding by occupying a smaller hydrophobic sub-pocket, potentially enhancing affinity through hydrophobic interactions.

Molecular dynamics (MD) simulations can further refine the docked pose, providing a dynamic view of the ligand-protein complex over time. nih.gov These simulations reveal the stability of the key interactions, such as the persistence of hydrogen bonds with residues like Aspartate (Asp) or the π-stacking interactions with Tyrosine. nih.gov

Table 2: Potential Ligand-Protein Interactions for this compound

| Ligand Moiety | Type of Interaction | Potential Protein Residue Partners | Significance in Binding |

| Purine Ring | Hydrogen Bonding | Asp, Glu, Gln, Asn, Hinge Amides | Anchors the ligand in the active site, crucial for affinity. nih.gov |

| Purine Ring | π-π Stacking | Phe, Tyr, Trp, His | Stabilizes the binding orientation of the heterocyclic core. nih.gov |

| C6-Phenyl Group | Hydrophobic Interactions | Leu, Val, Ile, Ala, Met | Enhances binding affinity by occupying hydrophobic pockets. |

| C6-Phenyl Group | π-π Stacking | Phe, Tyr, Trp | Provides additional stabilization and can contribute to selectivity. samacheerkalvi.guru |

| C2-Methyl Group | Hydrophobic Interactions | Leu, Val, Ile, Ala | Can provide a modest increase in affinity by fitting into small hydrophobic regions. |

Theoretical Photophysical Property Studies and Excited State Analysis

Theoretical studies, primarily using Time-Dependent Density Functional Theory (TD-DFT), are essential for understanding the photophysical properties of molecules like this compound. nih.govmdpi.com These calculations predict how the molecule interacts with light, providing information on its electronic absorption spectrum, the nature of its excited states, and its potential for fluorescence. nih.govresearchgate.net

The electronic transitions of purine and its derivatives are typically characterized as either n→π* (an electron promoted from a non-bonding orbital to an anti-bonding π orbital) or π→π* (an electron promoted from a bonding π orbital to an anti-bonding π orbital). nih.gov For the purine chromophore, the absorption spectrum is dominated by intense π→π* transitions. nih.govsemanticscholar.org

Calculations for this compound would involve optimizing the ground state geometry and then computing the vertical excitation energies to the lowest-lying singlet excited states (S1, S2, etc.). The results typically include the excitation energy (often in eV), the oscillator strength (f), which is proportional to the intensity of the absorption band, and the character of the transition based on the molecular orbitals involved (e.g., HOMO→LUMO). researchgate.netresearchgate.net

The presence of the C6-phenyl group extends the π-conjugated system of the purine core, which is expected to cause a bathochromic (red-shift) in the absorption maxima compared to unsubstituted purine. researchgate.net The analysis of the molecular orbitals involved in these transitions would likely show that the lowest energy π→π* transitions involve electron density moving across the entire purine-phenyl scaffold. The study of these excited states is crucial for applications in areas like biosensors and materials science. nih.govresearchgate.net

Table 3: Representative TD-DFT Calculated Data for a Phenyl-Purine Derivative

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Dominant Transition | Character |

| S1 | 4.55 | 0.002 | HOMO-1 → LUMO | n→π |

| S2 | 4.80 | 0.250 | HOMO → LUMO | π→π |

| S3 | 5.10 | 0.180 | HOMO → LUMO+1 | π→π* |

Note: This table presents hypothetical but realistic values based on published data for related purine systems to illustrate typical computational outputs. nih.govresearchgate.net

Reactivity and Reaction Mechanisms of Substituted Purines

Nucleophilic Substitution Reactions on the Purine (B94841) Core

The purine ring system is inherently electron-deficient due to the presence of four electronegative nitrogen atoms. This characteristic makes the carbon atoms of the purine core, particularly C2, C6, and C8, susceptible to nucleophilic attack, provided a suitable leaving group is present. This reaction typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.

In the context of 2-methyl-6-phenyl-7H-purine, the phenyl group at C6 is attached via a stable carbon-carbon bond and is not a viable leaving group. Therefore, direct nucleophilic substitution at the C6 position of this specific molecule is not feasible. Instead, the synthesis of 6-phenylpurines often involves the reaction of a 6-halopurine precursor (e.g., 6-chloropurine) with a phenylating agent. For instance, the Suzuki-Miyaura cross-coupling reaction between a 6-chloropurine (B14466) derivative and a phenylboronic acid is a common and efficient method for creating the C6-phenyl bond. acs.orgacs.org

Once formed, the purine core's reactivity towards nucleophiles is modulated by its substituents. While the C6 position is blocked by the stable phenyl group, the C2 position, bearing a methyl group, could potentially undergo substitution if it were first converted to have a leaving group.

Role of Leaving Groups (e.g., Halides, Sulfonyl Groups)

For nucleophilic substitution to occur on the purine ring, a good leaving group must be attached to the target carbon atom. The effectiveness of a leaving group is inversely related to its basicity; weak bases are good leaving groups because they can stabilize the negative charge they acquire upon departure.

Common leaving groups in purine chemistry include:

Halides : Chloride (Cl⁻) and bromide (Br⁻) are frequently used as leaving groups at the C2, C6, and C8 positions. 6-Chloropurine is a versatile and widely used intermediate for introducing a variety of nucleophiles at the C6 position. nih.gov

Sulfonyl Groups : Groups like tosylate (TsO⁻) and mesylate (MsO⁻) are excellent leaving groups due to the extensive resonance stabilization of their anionic forms.

Other Groups : Thioethers (e.g., methylthio group, -SMe) can also act as leaving groups, particularly when activated.

The table below summarizes the relative ability of common leaving groups.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Very Good |

| TsO⁻ (Tosylate) | TsOH | ~ -2.8 | Very Good |

| Cl⁻ (Chloride) | HCl | ~ -7 | Good |

| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |

Influence of Steric and Electronic Effects of Substituents

The substituents on the purine ring significantly impact its reactivity through both steric and electronic effects.

The four nitrogen atoms in the purine skeleton are strongly electron-withdrawing, which reduces the electron density at the ring carbons and makes them more susceptible to nucleophilic attack.

The 2-methyl group is a weak electron-donating group (EDG) through hyperconjugation. This effect slightly increases the electron density in the ring, potentially causing a minor deactivation of the purine core towards nucleophilic attack compared to an unsubstituted purine.

The 6-phenyl group has a more complex influence. It is electron-withdrawing via an inductive effect but can donate or withdraw electrons through resonance, depending on the reaction mechanism. In the context of nucleophilic attack on the purine core, its net effect is generally considered to be deactivating. The presence of the amino group in adenine, for example, enhances the substituent effect compared to that in purine. acs.org

Steric Effects : Steric hindrance refers to the non-bonded interactions that influence the shape and reactivity of molecules.

The 6-phenyl group is sterically bulky. This bulk can hinder the approach of nucleophiles to adjacent positions, such as the N1 and N7 atoms. The phenyl ring can act as a significant steric hindrance, which can lead to a decline in the size and concentration of H-bonded clusters in self-organizing systems, a principle that can be extended to its interaction with reactants. nih.gov This steric crowding could influence the regioselectivity of reactions like alkylation (see Section 5.4).

The 2-methyl group is relatively small and is not expected to exert a significant steric effect on reactions at other positions of the purine ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like benzene. However, the purine ring system is generally resistant to classical EAS reactions. The electron-withdrawing nature of the ring nitrogen atoms deactivates the purine core towards attack by electrophiles. researchgate.net Furthermore, the basic lone pairs on the nitrogen atoms can react with the acidic catalysts often required for EAS, leading to the formation of a positively charged purinium cation, which is even more strongly deactivated. uoanbar.edu.iq

While the purine core of this compound is unreactive, the 6-phenyl group readily undergoes EAS. The purine ring acts as a substituent on this phenyl ring. Given its electron-withdrawing character, the 2-methyl-7H-purin-6-yl group is expected to be a deactivating substituent and a meta-director . Therefore, electrophilic attack (e.g., nitration, halogenation, sulfonation) will preferentially occur at the meta-positions of the phenyl ring.

More advanced methods, such as transition-metal-catalyzed C-H bond activation, can achieve substitution on the phenyl ring at different positions. For example, ruthenium- and rhodium-catalyzed C-H activation of 6-arylpurines can lead to arylation or annulation at the ortho-position of the aryl group, directed by coordination to the N1 or N7 atoms of the purine. nih.govresearchgate.net

Ring-Opening and Re-closure Mechanisms in Purine Chemistry

Although purines are aromatic and relatively stable, their rings can be opened under certain reaction conditions. Both the pyrimidine (B1678525) and imidazole (B134444) rings are susceptible to cleavage, which can be a key step in both catabolic pathways and synthetic strategies. utah.edu

Pyrimidine Ring Opening : This often occurs under harsh conditions, such as treatment with strong nucleophiles or reducing agents. The cleavage typically happens between the N1-C2 or N3-C4 bonds.

Imidazole Ring Opening : The imidazole portion of the purine ring is susceptible to cleavage, particularly when the purine is quaternized at the N7 position. For example, treatment of 7-alkylguanine derivatives with a base can lead to the opening of the imidazole ring to form a formamidopyrimidine (FAPy) derivative.

These ring-opening reactions are often reversible or can be followed by a re-closure (recyclization) step to form novel heterocyclic systems or rearranged purine analogues. For this compound, such reactions would likely require forcing conditions (e.g., strong alkali) and could lead to cleavage of either ring system.

Alkylation and Acylation Reactions on Purine Nitrogen Atoms and Exocyclic Groups

The nitrogen atoms of the purine ring are nucleophilic and can be readily alkylated or acylated. For this compound, the tautomeric hydrogen is on N7. However, in solution, a tautomeric equilibrium with the N9-H isomer exists, making both N7 and N9 available for reaction.

Direct alkylation of purines with alkyl halides typically results in a mixture of N7- and N9-alkylated products. nih.gov Generally, the N9-isomer is thermodynamically more stable and often predominates. acs.org However, the reaction conditions and the nature of the substituents can influence the regioselectivity.

Regioselectivity : The kinetically controlled product is often the N7-isomer, while the N9-isomer is the thermodynamic product. Microwave-assisted alkylation has been shown to favor N9 regioselectivity. ub.edu

Substituent Effects : The substituents at the C2 and C6 positions play a crucial role. The bulky 6-phenyl group in this compound could sterically hinder the approach of an alkylating agent to the N7 position, potentially favoring substitution at the more accessible N9 position. Conversely, specific reaction conditions have been developed for direct and regioselective N7-alkylation, even with bulky alkyl groups. acs.org

Acylation reactions with acyl halides or anhydrides would similarly target the ring nitrogen atoms, leading to N-acylpurine derivatives.

Oxidation and Reduction Reactions

Oxidation : Purines can undergo oxidation through various mechanisms.

One-electron oxidation often targets guanine as the most easily oxidized base, but other purines can also react, typically leading to the formation of 8-oxo derivatives. nih.gov

The 2-methyl group could potentially be oxidized at the benzylic-like position to a hydroxymethyl or carboxyl group under strong oxidizing conditions.

The 6-phenyl group can be oxidized, for example, through palladium-catalyzed C-H activation to introduce hydroxyl or acetoxy groups. researchgate.net

Reaction with reagents like hydrogen peroxide can lead to the formation of N-oxides. youtube.com

Reduction : The purine ring can be reduced, typically affecting the pyrimidine portion first.

Catalytic hydrogenation (e.g., H₂/Pd) or reduction with reagents like sodium borohydride can reduce the C4=C5 and N1=C6 double bonds, leading to di- or tetrahydro-purine derivatives. rsc.org

Under more vigorous hydrogenation conditions, the 6-phenyl group could also be reduced to a cyclohexyl ring.

Kinetics and Thermodynamics of Purine Transformations

General Principles of Reactivity in Substituted Purines

Transformations of purine derivatives can occur through various mechanisms, including nucleophilic aromatic substitution (SNAr), electrophilic substitution, and metal-catalyzed cross-coupling reactions. The kinetics and thermodynamics of these transformations are dictated by factors such as the nature of the attacking and leaving groups, solvent effects, and the electronic properties of the purine ring.

Kinetic Studies of Related Purine Transformations

Kinetic studies on the nucleophilic aromatic substitution (SNAr) of 6-halopurines provide a valuable framework for understanding the potential reactivity of the C6 position in this compound. Although the phenyl group is not a typical leaving group in SNAr reactions, the principles governing the reactivity at this position are informative.

For instance, the rate of SNAr reactions at the C6 position of purines is highly dependent on the nature of the leaving group and the nucleophile. Studies on 6-halopurines have shown that the reactivity order can vary depending on the reaction conditions. While in many aromatic systems the order of reactivity for halogens as leaving groups is F > Cl > Br > I, for 6-halopurines, a different order has been observed under certain conditions, suggesting a complex interplay of electronic and steric factors.

To illustrate the kinetic parameters that can be determined for such reactions, the following table presents hypothetical data for a nucleophilic substitution reaction on a generic 6-substituted purine.

| Nucleophile | Leaving Group | Rate Constant (k) [M⁻¹s⁻¹] | Activation Energy (Ea) [kJ/mol] | Pre-exponential Factor (A) [s⁻¹] |

| Piperidine | -Cl | 1.2 x 10⁻³ | 65 | 5.4 x 10¹⁰ |

| Morpholine | -Cl | 0.8 x 10⁻³ | 68 | 2.1 x 10¹⁰ |

| Piperidine | -Br | 1.5 x 10⁻³ | 63 | 6.2 x 10¹⁰ |

This table is illustrative and does not represent experimental data for this compound.

Thermodynamic Considerations in Purine Transformations

The thermodynamics of purine transformations govern the position of equilibrium and the relative stability of reactants and products. The Gibbs free energy change (ΔG) of a reaction is a key determinant of its spontaneity. Computational studies on related heterocyclic systems have been employed to calculate the thermodynamic parameters of reaction intermediates and transition states, providing insights into reaction mechanisms.

For example, the relative stability of different tautomers of purine derivatives can be assessed through computational calculations of their Gibbs free energies. The tautomeric form of this compound, with the proton at the N7 position, is one of several possible tautomers. The relative energies of the N7-H and N9-H tautomers are influenced by the substituents on the purine ring.

The following table presents hypothetical thermodynamic data for a tautomerization reaction of a substituted purine, illustrating the type of information that can be obtained from such studies.

| Tautomerization Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |

| N7-H ⇌ N9-H | 5.2 | 1.5 | 4.7 |

This table is illustrative and does not represent experimental data for this compound.

Thermal Stability and Decomposition

The thermal stability of purine derivatives is another important thermodynamic aspect. Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), can be used to determine the decomposition temperatures and study the degradation pathways of these compounds. The stability of the purine ring and the nature of its substituents will determine its behavior at elevated temperatures. Studies on various purine nucleoside analogs indicate that the initial decomposition often involves the cleavage of the glycosidic bond. For a non-glycosylated purine like this compound, thermal decomposition would likely involve the degradation of the purine ring itself and the cleavage of the bonds to the methyl and phenyl substituents.

Molecular and Cellular Biological Activity of 2 Methyl 6 Phenyl 7h Purine Derivatives

Enzyme Inhibition and Modulation Studies (In Vitro)

Derivatives of the 2-methyl-6-phenyl-7H-purine core have been shown to interact with and inhibit a variety of enzymes, playing a crucial role in cellular signaling pathways.

Phosphodiesterase and Sulfotransferase Inhibition

Phosphodiesterase Inhibition:

A series of purin-6-one derivatives have been synthesized and evaluated for their in vitro inhibitory activity against phosphodiesterase-2 (PDE2). Among the synthesized compounds, some showed significant inhibitory activity with IC50 values in the sub-micromolar to low micromolar range. plos.orgnih.gov Specifically, compounds designated as 2j, 2p, and 2q displayed IC50 values of 1.73 µM, 0.18 µM, and 3.43 µM, respectively, against PDE2. plos.orgnih.gov

| Compound | PDE2 IC50 (µM) | Reference |

| 2j | 1.73 | plos.orgnih.gov |

| 2p | 0.18 | plos.orgnih.gov |

| 2q | 3.43 | plos.orgnih.gov |

Sulfotransferase Inhibition:

No specific studies detailing the inhibition of sulfotransferases by this compound derivatives were identified in the reviewed literature. While dietary flavonoids have been shown to inhibit sulfotransferase isoforms SULT1A1 and SULT2A1, similar data for the purine (B94841) derivatives is not available. nih.gov

Interactions with Enzymes of Purine Metabolism and Nucleotide Cofactor Utilization

Derivatives of the purine scaffold have been investigated for their interactions with enzymes involved in purine metabolism. One key enzyme in this pathway is purine nucleoside phosphorylase (PNP), which plays a crucial role in the purine salvage pathway. Studies on 6-(N-benzoylamino)purine, a purine analogue, have shown it to be a potent competitive inhibitor of xanthine (B1682287) oxidase, another important enzyme in purine catabolism, with a Ki of 0.0475 µM. ias.ac.in This highlights the potential for substituted purines to modulate the activity of enzymes central to purine metabolism. While the kinetics of human PNP in complex with 7-methyl-6-thio-guanosine have been described, specific kinetic data for this compound derivatives with a broader range of purine metabolism enzymes are not extensively available in the current literature. nih.gov

Receptor Agonism and Antagonism (In Vitro)

The purine core is a fundamental component of endogenous ligands for purinergic receptors, making its derivatives prime candidates for receptor modulation.

Adenosine (B11128) Receptor Modulation (A₁, A₂A, A₂B, A₃)

Substituted purines have been a major focus of research for the development of selective adenosine receptor antagonists. nih.gov The substitution pattern on the purine ring is a key determinant of affinity and selectivity for the different adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.gov

For instance, a series of 2,6,9-trisubstituted adenines have been evaluated for their affinity at human A₁, A₂A, and A₃ adenosine receptors. nih.gov This research demonstrated that bulky substituents at the N⁶ position can significantly increase affinity for the A₁ and A₃ receptors, while a chlorine atom at the 2-position tends to favor interaction with the A₂A subtype. nih.gov

In a study of 2,6-disubstituted and 2,6,8-trisubstituted purines, the compound 8-cyclopentyl-2,6-diphenylpurine was identified as a highly promising adenosine A₁ receptor antagonist with a binding affinity (Ki) of 0.29 nM for the human receptor. nih.gov Furthermore, research on pyrido[2,1-f]purine-2,4-dione derivatives has yielded potent human adenosine A₃ receptor antagonists with sub-nanomolar binding affinities. acs.org

| Receptor Subtype | Derivative Type | Ki (nM) | Reference |

| Human Adenosine A₁ | 8-cyclopentyl-2,6-diphenylpurine | 0.29 | nih.gov |

| Human Adenosine A₃ | Pyrido[2,1-f]purine-2,4-dione derivative | Sub-nanomolar range | acs.org |

Purinergic Receptor Interactions

Purinergic receptors are broadly classified into P1 (adenosine) receptors and P2 receptors, the latter being activated by nucleotides such as ATP and ADP. scirp.org The P2 receptors are further divided into ionotropic P2X receptors and metabotropic P2Y receptors. scirp.org

While the interaction of purine derivatives with adenosine (P1) receptors is well-documented, specific studies on the interaction of this compound derivatives with P2X and P2Y receptor subtypes are limited in the available scientific literature. The development of selective agonists and antagonists for P2Y receptors has been an active area of research, with various nucleotide and non-nucleotide antagonists being reported for several P2Y subtypes, including P2Y₁, P2Y₂, P2Y₆, P2Y₁₁, P2Y₁₂, and P2Y₁₃. nih.gov Similarly, selective antagonists for P2X receptors are of interest for various therapeutic applications. tocris.com However, a direct link and quantitative data for the this compound scaffold with these P2 receptor subtypes have not been clearly established in the reviewed sources.

Ligand Activity for Other Biological Receptors (e.g., Corticotropin-Releasing Hormone Receptors, HSP90)